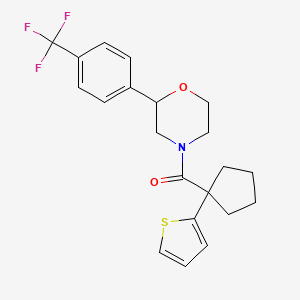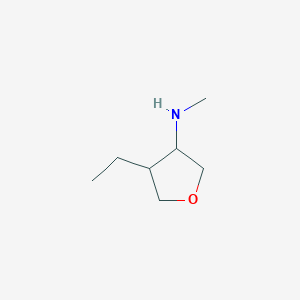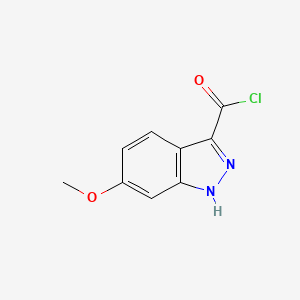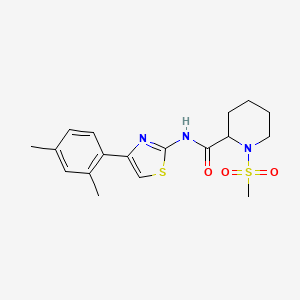
(1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a cyclopentyl ring, a phenyl ring with a trifluoromethyl group, and a morpholino group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the morpholino group might influence its solubility .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene moiety in a compound can significantly contribute to its biological activity, making it a valuable component in the design of cancer-fighting drugs. The trifluoromethyl group often enhances the compound’s ability to interact with various biological targets, potentially increasing its efficacy against cancer cells .
Material Science: Organic Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The morpholino group in the compound could improve solubility and film-forming properties, which are essential for creating high-quality semiconductor layers .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The specific compound could be investigated for its potential to protect metals and alloys from corrosion, particularly in harsh environments where traditional inhibitors might fail. The trifluoromethyl and morpholino groups could enhance the compound’s binding affinity to metal surfaces .
Pharmacology: Anti-inflammatory and Antimicrobial Effects
Thiophene derivatives are known for their anti-inflammatory and antimicrobial effects. This compound could be part of new therapeutic agents that target inflammation-related diseases and infections. Its structural complexity might allow it to interact with multiple biological pathways, offering broad-spectrum activity .
Chemical Synthesis: Heterocyclization Reactions
The compound could be used as a precursor in heterocyclization reactions to synthesize novel thiophene derivatives. These reactions are fundamental in creating a diverse array of heterocyclic compounds with potential applications across various fields of chemistry and pharmacology .
Anesthetic Agents
Some thiophene derivatives are used as anesthetic agents. The compound might be explored for its anesthetic properties, particularly in dental procedures. The combination of thiophene and morpholino groups could lead to the development of more effective and safer anesthetic drugs .
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2S/c22-21(23,24)16-7-5-15(6-8-16)17-14-25(11-12-27-17)19(26)20(9-1-2-10-20)18-4-3-13-28-18/h3-8,13,17H,1-2,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISFMNVMEVMBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)
![(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2938807.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)
![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)


